N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
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Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and molecular weight. The structure of the compound is also described, which includes the type and position of functional groups.
Synthesis Analysis
Synthesis analysis involves understanding the methods used to synthesize the compound. This includes the starting materials, reagents, reaction conditions, and the overall reaction scheme.Molecular Structure Analysis
Molecular structure analysis involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound are analyzed. This includes properties like melting point, boiling point, solubility, and stability.Scientific Research Applications
Organic Synthesis and Catalysis
Research in organic synthesis often focuses on developing new methods for constructing complex molecules. For instance, the TBTU-mediated synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides demonstrates the use of catalysts and specific reagents to achieve high yield and purity in synthesizing nitrogen-containing heterocycles, which are structurally related to the requested compound (Prabakaran, Khan, & Jin, 2012). This method could potentially be adapted for synthesizing derivatives of the requested compound, showcasing the importance of catalysis in organic synthesis.
Biological Applications
Although the direct biological applications of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide were not found, related structures have been explored for their biological activities. For instance, tetrahydroisoquinoline derivatives have been synthesized and evaluated for their antitumor activities, providing a basis for the development of new anticancer agents (Montoya et al., 2014). Such studies indicate the potential of similar compounds in medicinal chemistry and drug discovery.
Chemical Characterization and Analysis
The synthesis and characterization of related compounds, such as tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its derivatives, have been reported, showcasing the diversity of heterocyclic compounds that can be derived from isoquinoline bases. These compounds have been characterized for their spectral properties, providing insights into the structural and electronic features relevant to the requested compound (Zaki, Radwan, & El-Dean, 2017).
Safety And Hazards
The safety and hazards associated with the compound are studied. This includes understanding the toxicity of the compound and the precautions that need to be taken while handling it.
Future Directions
Future directions could involve studying the potential applications of the compound. This could be in fields like medicine, agriculture, or materials science.
Please note that these are general steps and the specific analysis would depend on the nature of the compound. For a comprehensive analysis of a specific compound, I would recommend consulting a chemistry professional or a scientific research database.
properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-17(26)25-12-9-18-7-8-21(15-19(18)16-25)24-22(27)23(10-13-28-14-11-23)20-5-3-2-4-6-20/h2-8,15H,9-14,16H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDJMKIQCRNTCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide |
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